Denipride

5-HT3 Receptor Pharmacology Ligand Binding Assays Receptor Potency Comparison

Standard high-potency 5-HT₃ antagonists (e.g., ondansetron, IC₅₀ 103 pM) obliterate signaling, making threshold receptor studies impossible. Denipride solves this with uniquely weak 5-HT₃ affinity. - 5-HT₃A IC₅₀: 9-11 µM - ideal for probing receptor reserve & allostery - Dual D₂/D₃ + β-adrenoceptor activity - single-agent polypharmacology - Distinct benzamide scaffold for SAR exploration

Molecular Formula C18H26N4O5
Molecular Weight 378.4 g/mol
CAS No. 106972-33-2
Cat. No. B034343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDenipride
CAS106972-33-2
Molecular FormulaC18H26N4O5
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCCO3)[N+](=O)[O-])N
InChIInChI=1S/C18H26N4O5/c1-26-17-10-15(19)16(22(24)25)9-14(17)18(23)20-12-4-6-21(7-5-12)11-13-3-2-8-27-13/h9-10,12-13H,2-8,11,19H2,1H3,(H,20,23)
InChIKeyWUIJEMRFIZSWPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Denipride Baseline and Research Sourcing Overview


Denipride (CAS 106972-33-2) is a benzamide derivative and an International Non-Proprietary Name (INN)-designated compound that has been classified as both an antiglaucoma agent and a gastrointestinal antiemetic [1][2]. Chemically, it is (±)-4-amino-5-nitro-N-[1-(tetrahydrofurfuryl)-4-piperidyl]-o-anisamide, with a molecular formula of C18H26N4O5 and a molecular weight of 378.4 g/mol [3]. Pharmacologically, Denipride has been described as a 5-HT₃ receptor antagonist, a dopamine D₂/D₃ receptor antagonist, and a β-adrenoceptor blocker, indicating a complex, polypharmacological profile [4][5].

1

Pathway context

Low-affinity 5-HT₃ receptor ligand probe for threshold engagement studies

2

Target panel

Reported D₂/D₃ and 5-HT₃ co-antagonism; distinct polypharmacology tool

3

Chemistry fit

Nitro-substituted o-anisamide scaffold for SAR and medicinal chemistry benchmarking

Why Standard 5-HT₃ Antagonists Cannot Replace Denipride


Generic substitution within the 5-HT₃ antagonist class is not scientifically valid due to Denipride's uniquely weak affinity for the 5-HT₃ receptor (IC₅₀ values in the 9-11 µM range) compared to the sub-nanomolar potency of established clinical agents like ondansetron (IC₅₀ = 103 pM) and granisetron [1][2]. This order-of-magnitude difference in primary target engagement fundamentally alters the pharmacological profile. Furthermore, Denipride's concurrent reported activity at dopamine D₂/D₃ receptors and β-adrenoceptors creates a distinct polypharmacological fingerprint that is not replicated by selective 5-HT₃ antagonists or other benzamides like metoclopramide [3]. Therefore, Denipride is not a drop-in replacement for, or a functional equivalent of, other antiemetic or gastrointestinal benzamide derivatives; its sourcing must be driven by a specific research objective targeting its unique and comparatively weak receptor interaction profile [4].

Potency gap

~88,000-fold lower 5-HT₃ potency than ondansetron; may not transfer to standard antagonist assays

Receptor profile

Concurrent D₂/D₃ and β-adrenoceptor engagement creates a polypharmacology not present in selective 5-HT₃ or D₂ agents

Structural mismatch

5-nitro and tetrahydrofurfuryl-piperidine motif differs from metoclopramide and other benzamides; SAR expectations may shift

Quantitative Differentiation Evidence for Denipride


5-HT₃ Receptor Antagonism Potency Comparison

Denipride acts as an antagonist at the human 5-HT₃A receptor, but with exceptionally low potency. Its IC₅₀ values of 9,100 nM and 11,000 nM represent a ~88,000- to ~106,000-fold reduction in potency compared to the clinical reference antagonist ondansetron, which has an IC₅₀ of 0.103 nM (103 pM) [1][2]. This quantitative difference is so large that the compounds are not functionally interchangeable in any assay system sensitive to 5-HT₃ receptor activity [3].

5-HT₃A antagonism
Head-to-head
Denipride IC₅₀ 9,100–11,000 nM vs Ondansetron 0.103 nM
~88,000× to ~106,000× less potent at human 5-HT₃A (HEK293 functional assay vs reference binding data)
Massive potency gap supports non-interchangeable assay context; requires low-affinity ligand interpretation
Cross-study comparison; verify assay conditions
5-HT3 Receptor Pharmacology Ligand Binding Assays Receptor Potency Comparison

Dopamine D₂/D₃ and 5-HT₃ Polypharmacology

In contrast to highly selective 5-HT₃ antagonists like granisetron or palonosetron, and the mixed dopamine D₂/5-HT₃ antagonist metoclopramide, Denipride has been reported to act as an antagonist at both dopamine D₂ and D₃ receptors in addition to its 5-HT₃ activity . While specific binding Ki or IC₅₀ values for its dopaminergic activity are not readily available in public databases for quantitative comparison, its assignment as a dual D₂/D₃ and 5-HT₃ antagonist distinguishes it from the benchmark benzamide derivative metoclopramide (which is primarily a D₂ antagonist with weak 5-HT₃ agonism/antagonism) [1][2]. Denipride has also been noted as a β-adrenoceptor blocker [3].

D₂/D₃ + 5-HT₃ profile
Class-level
Reported antagonist at D₂, D₃, 5-HT₃, and β-adrenoceptors; Ki/IC₅₀ not quantified publicly
Qualitative assignment from secondary sources
Polypharmacology requires receptor-panel verification; not replicated by pure 5-HT₃ or D₂ antagonists
Data to verify; source-specific review advised
Polypharmacology Dopamine Receptor Antagonism Receptor Profiling

Nitro-Substituted o-Anisamide Core Structural Distinction

Denipride's chemical scaffold is a nitro-substituted o-anisamide (4-amino-5-nitro-N-[1-(tetrahydrofurfuryl)-4-piperidyl]-o-anisamide), which differentiates it from other clinically used benzamides [1]. Metoclopramide is a 4-amino-5-chloro-2-methoxybenzamide, while other antiemetic benzamides (e.g., cisapride) have distinct substitution patterns [2]. The nitro group and tetrahydrofurfuryl-piperidine moiety in Denipride are unique among its closest structural analogs and are hypothesized to contribute to its unique, weak 5-HT₃ affinity and additional dopaminergic profile [3].

Nitro-o-anisamide core
Structural comparison
Denipride: 4-amino-5-nitro-N-[1-(tetrahydrofurfuryl)-4-piperidyl]-o-anisamide vs Metoclopramide: 4-amino-5-chloro-2-methoxy-N-(2-diethylaminoethyl)benzamide
Nitro at 5-position; tetrahydrofurfuryl-piperidine tail unique among benzamides
Distinct scaffold dictates pharmacological fingerprint; SAR exploration may require this specific structure
IUPAC-level inference; confirm with analytical characterization
Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Scaffold

Absence of Clinical Efficacy Data as an Antiemetic

Despite being granted an INN as an antiemetic, Denipride has not been reported to have any completed or successful clinical trials, and it is not detected in any clinical trial databases as having been used in a study [1][2]. This contrasts sharply with all major 5-HT₃ antagonists (ondansetron, granisetron, dolasetron, palonosetron), which have extensive Phase III clinical trial data demonstrating their antiemetic efficacy [3]. The absence of clinical data, combined with its weak in vitro potency, strongly suggests that Denipride is not a viable candidate for therapeutic development as a 5-HT₃ antagonist.

Clinical development
Cross-study
No reported clinical trials; zero clinical efficacy data vs extensive Phase III data for ondansetron/granisetron
ZINC20, DrugFuture, ChEMBL search results
Exclusive preclinical tool; antiemetic research would require clinically validated alternatives
Research compound classification consistent with public registries
Clinical Development Status Comparative Efficacy Research Compound

Validated Research Applications of Denipride


Ultra-Low Affinity 5-HT₃ Receptor Engagement Studies

Given its IC₅₀ in the 9-11 µM range for the human 5-HT₃A receptor, Denipride is an optimal tool for experimental systems designed to probe the threshold for functional receptor antagonism. It can be used to study receptor reserve, allosteric modulation, or the relationship between fractional occupancy and downstream signaling where nanomolar-potency antagonists would completely ablate the response. This application is uniquely suited to Denipride, as commercially available 5-HT₃ antagonists are orders of magnitude too potent for this purpose [1].

Dopamine D₂/D₃ and 5-HT₃ Co-Antagonism Research

For neuroscience researchers investigating the behavioral or neurochemical consequences of simultaneously blocking dopamine D₂/D₃ and 5-HT₃ receptors, Denipride provides a single-agent approach. This is in contrast to using a combination of selective antagonists, which introduces issues of differential pharmacokinetics and dosing. The compound's reported dual activity makes it a valuable tool for studying this specific receptor interaction profile in vitro and potentially in appropriate ex vivo models .

SAR and Medicinal Chemistry Benchmarking

The unique 5-nitro-o-anisamide core and tetrahydrofurfuryl-piperidine tail of Denipride provide a distinct chemical starting point for SAR exploration. Medicinal chemists can use Denipride as a reference compound when synthesizing and profiling novel benzamide derivatives to understand how structural modifications (e.g., replacing the nitro group or altering the amide tail) shift receptor affinity and selectivity away from this low-potency, polypharmacological baseline [2].

Negative Control for 5-HT₃-Mediated Assays

In assays where robust 5-HT₃ receptor activation or inhibition is being measured (e.g., calcium flux, electrophysiology), Denipride can serve as a weak or inactive control compound. Its confirmed, very high IC₅₀ ensures that any observed effect at concentrations well below 10 µM is not due to 5-HT₃ receptor engagement. This is a crucial application for validating assay specificity, particularly when screening new chemical entities for off-target 5-HT₃ activity [3].

Application
Selection Property
Validation Focus
Low-affinity 5-HT₃ receptor engagement studies
Reported IC₅₀ in 9–11 µM range supports threshold-occupancy research
Fractional occupancy vs. downstream signaling; receptor reserve models
Dopamine D₂/D₃ + 5-HT₃ co-antagonism research
Single-agent polypharmacology reported for three receptor types
Functional interplay between dopaminergic and serotonergic pathways; in vitro/ex vivo models
SAR and medicinal chemistry benchmarking
Unique 5-nitro-o-anisamide and tetrahydrofurfuryl-piperidine scaffold
Receptor affinity shifts upon nitro/amide modification; chemical space mapping
Negative control for 5-HT₃-mediated assays
Confirmed high IC₅₀ ensures weak engagement below 10 µM
Assay specificity validation; off-target 5-HT₃ screening windows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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